Aahtp-bradykinin - 138866-14-5

Aahtp-bradykinin

Catalog Number: EVT-457896
CAS Number: 138866-14-5
Molecular Formula: C67H97N19O14S2
Molecular Weight: 1456.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aahtp-bradykinin is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, particularly in inflammation and vasodilation. Bradykinin is known for its ability to induce vasodilation, increase vascular permeability, and promote pain sensation. The compound Aahtp-bradykinin is derived from modifications of the natural bradykinin structure, which enhances its properties for specific scientific applications.

Source

Bradykinin itself is produced in the body through the proteolytic cleavage of high-molecular-weight kininogen by the enzyme kallikrein. Its synthesis involves complex biochemical pathways, including the kinin-kallikrein system. The synthetic variant, Aahtp-bradykinin, has been developed for research purposes and therapeutic applications.

Classification

Aahtp-bradykinin belongs to the class of peptides known as kinins. These compounds are characterized by their role in mediating inflammatory responses and regulating blood pressure. The chemical classification of Aahtp-bradykinin is as follows:

  • Chemical Formula: C67H97N19O14S2
  • Molecular Weight: 1,465.67 g/mol
  • Chemical Structure: The compound features multiple amino acids linked by peptide bonds, similar to bradykinin but with specific modifications that enhance its stability and activity.
Synthesis Analysis

Methods

The synthesis of Aahtp-bradykinin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids. Protecting groups are used to prevent unwanted reactions at specific functional groups during the synthesis process.
  2. Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
  3. Cleavage and Purification: Once the desired peptide sequence is assembled, it is cleaved from the solid support using trifluoroacetic acid (TFA). The crude product is then purified via high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular structure of Aahtp-bradykinin can be described as a long chain of amino acids with specific modifications that enhance its biological activity compared to natural bradykinin. The sequence includes various functional groups that contribute to its interaction with receptors.

Data

  • Amino Acid Sequence: The exact sequence may vary based on the specific modifications made during synthesis.
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand how it interacts with biological targets.
Chemical Reactions Analysis

Reactions

Aahtp-bradykinin undergoes various biochemical reactions similar to those of bradykinin. These include:

  • Receptor Binding: It binds to bradykinin receptors (B1 and B2), triggering downstream signaling pathways that lead to vasodilation and increased permeability.
  • Enzymatic Degradation: Like bradykinin, it can be degraded by enzymes such as angiotensin-converting enzyme (ACE) and neprilysin, which modulate its biological effects.

Technical Details

The stability and activity of Aahtp-bradykinin can be influenced by factors such as pH, temperature, and the presence of specific inhibitors that target degrading enzymes.

Mechanism of Action

Process

The mechanism of action for Aahtp-bradykinin involves its interaction with G protein-coupled receptors (GPCRs), specifically the B2 receptor under normal physiological conditions. Upon binding:

  1. Activation of Signaling Pathways: This interaction activates intracellular signaling cascades involving phospholipase C, leading to increased intracellular calcium levels.
  2. Physiological Effects: The resultant effects include vasodilation, increased vascular permeability, and pain sensation.

Data

Studies indicate that modifications in the structure of Aahtp-bradykinin can enhance its affinity for these receptors compared to natural bradykinin, potentially leading to more pronounced physiological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and other polar solvents; solubility may vary based on pH.

Chemical Properties

  • Stability: More stable than natural bradykinin due to structural modifications that protect against enzymatic degradation.
  • Reactivity: Reacts with thiol groups present in proteins and other biomolecules.

Relevant Data or Analyses

Experimental studies have shown that Aahtp-bradykinin maintains biological activity over extended periods when stored under appropriate conditions.

Applications

Scientific Uses

Aahtp-bradykinin has several applications in scientific research:

  • Pharmacological Studies: Used to investigate the role of bradykinin in various physiological processes and disease states.
  • Therapeutic Research: Explored as a potential treatment option for conditions involving dysregulated kinin systems, such as hereditary angioedema.
  • Biomarker Development: Its levels may serve as biomarkers for certain pathological conditions related to inflammation and pain.
Introduction to Bradykinin and Aahtp-Bradykinin

Biochemical Structure and Classification of Bradykinin

Bradykinin is a physiologically active nonapeptide belonging to the kinin group of proteins, with the conserved amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR) and a molecular weight of 1060.23 g/mol [1] [5] [9]. This endogenous peptide features:

  • N- and C-terminal arginine residues contributing to its basic properties
  • A compact folded conformation stabilized by proline residues and hydrogen bonding
  • Two distinct receptor subtypes: Constitutively expressed B2 (BDKRB2) and inducible B1 (BDKRB1) receptors [3] [8]

Bradykinin derives from proteolytic cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein, while tissue kallikrein processes low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-bradykinin), which is converted to bradykinin via aminopeptidase activity [1] [8] [9]. The peptide's extremely short half-life (approximately 17 seconds in vivo) results from rapid degradation by multiple enzymes, including angiotensin-converting enzyme (ACE), carboxypeptidase N, and neutral endopeptidase [3] [8] [10].

Table 1: Key Bradykinin Isoforms and Metabolites

Compound NameAmino Acid SequenceClassificationGenerating Enzyme
BradykininRPPGFSPFRNative nonapeptideKallikrein (from HMWK)
Kallidin (Lys-BK)KRPPGFSPFRDecapeptideTissue kallikrein (from LMWK)
Des-Arg¹-BradykininPPGFSPFRMetaboliteAminopeptidase P
Bradykinin (1-5)RPPGFStable metaboliteACE
Aahtp-BradykininModified RPPGFSPFRSynthetic analogChemical synthesis

Historical Evolution of Bradykinin Research

The discovery and characterization of bradykinin represent a multidisciplinary scientific journey:

  • 1948: Rocha e Silva identifies a slow-reacting substance in plasma-snake venom mixtures, naming it "bradykinin" (from Greek bradys = slow + kinein = to move) [1]
  • 1960s: Ferreira and colleagues isolate bradykinin-potentiating factors (BPFs) from snake venom, later found to inhibit ACE and inspire antihypertensive drug development [1]
  • 1980s-1990s: Molecular characterization of B1 and B2 receptors confirms they are G protein-coupled receptors (GPCRs) with distinct expression patterns and ligand specificities [3] [4]
  • 2000s: Transgenic animal models elucidate bradykinin's cardioprotective and renoprotective roles, while clinical correlations implicate it in hereditary angioedema [3] [8]
  • 2020s: Cryo-EM structures reveal atomic-level interactions between B2 receptors and G-proteins, revolutionizing drug design approaches [6]

The COVID-19 pandemic reignited interest in bradykinin biology when researchers proposed that SARS-CoV-2 might dysregulate the kallikrein-kinin system, potentially explaining diverse symptoms like vascular leakage and cough [1] [8].

Aahtp-Bradykinin: Definition and Distinctive Features

Aahtp-bradykinin represents a synthetically modified bradykinin analog engineered to overcome limitations of the native peptide. While precise structural details require further characterization, available evidence suggests:

  • Core preservation: Retention of the RPPGFSPFR backbone essential for receptor recognition
  • Strategic modifications: Likely alterations at protease-vulnerable sites (e.g., Pro⁷-Phe⁸ bond) or terminal arginines to resist enzymatic degradation [7] [10]
  • Enhanced receptor specificity: Potential optimization for selective B2 receptor binding to minimize B1-mediated inflammatory effects [8]

Table 2: Comparative Receptor Binding Characteristics

CharacteristicNative BradykininAahtp-Bradykinin (Projected)
Primary ReceptorB2 (constitutive)B2 (enhanced selectivity)
B1 Receptor AffinityLow (μM range)Negligible
Receptor ActivationTransient (rapid desensitization)Sustained signaling
Resistance to ACE DegradationNoneHigh
Metabolic StabilityHalf-life ~17 secondsSignificantly extended

The synthetic rationale for Aahtp-bradykinin involves leveraging structural insights from recent cryo-EM studies of the human B2 receptor-Gq complex. These structures revealed that bradykinin adopts an S-shaped conformation within the binding pocket, with critical interactions between:

  • C-terminal phenylalanine (Phe⁸) and the toggle switch residue W283⁶·⁴⁸
  • N-terminal arginine (Arg¹) and an "anion trap" formed by receptor aspartates/glutamates [6]Modifications in Aahtp-bradykinin likely preserve these essential interactions while introducing stabilizing elements (e.g., D-amino acids, cyclization, or peptidomimetic structures) that extend biological activity without compromising target engagement. Such engineering represents the convergence of historical bradykinin research with modern structural biology and medicinal chemistry approaches.

Properties

CAS Number

138866-14-5

Product Name

Aahtp-bradykinin

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-(adamantane-1-carbonylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C67H97N19O14S2

Molecular Weight

1456.7 g/mol

InChI

InChI=1S/C67H97N19O14S2/c68-64(69)74-18-4-14-44(84-63(100)67-31-38-24-39(32-67)26-40(25-38)33-67)54(90)79-45(15-5-19-75-65(70)71)60(96)85-21-7-17-51(85)61(97)86-35-41(88)28-52(86)59(95)77-34-53(89)78-48(29-42-12-8-22-101-42)56(92)83-50(36-87)58(94)81-47(27-37-10-2-1-3-11-37)55(91)82-49(30-43-13-9-23-102-43)57(93)80-46(62(98)99)16-6-20-76-66(72)73/h1-3,8-13,22-23,38-41,44-52,87-88H,4-7,14-21,24-36H2,(H,77,95)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H,84,100)(H,98,99)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)

InChI Key

UDQHGKDKOSVRCN-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Synonyms

(N-adamantaneacetyl-D-Arg(0)-Hyp(3)-Thi(5,8)-D-Phe(7))bradykinin
1-adamantanecarboxylic acid-0-Arg-3-Hyp-5,8-Thi-7-Phe-bradykinin
1-adamantanecarboxylic acid-Arg(0)-Hyp(3)-Thi(5,8)-Phe(7)-bradykinin
AAHTP-bradykinin
B 6029
B-6029
B6029 cpd
bradykinin, 1-adamantanecarboxylic acid-Arg(0)-Hyp(3)-Thi(5,8)-Phe(7)-
bradykinin, 1-adamantanecarboxylic acid-arginyl(0)-hydroxyprolyl(3)-Thi(5,8)-phenylalanyl(7)-

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.